molecular formula C19H17NO4S B8448236 N-(2-naphthylsulfonyl)-D-phenylalanine

N-(2-naphthylsulfonyl)-D-phenylalanine

Cat. No.: B8448236
M. Wt: 355.4 g/mol
InChI Key: RRSYAACXBJFWRS-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-naphthylsulfonyl)-D-phenylalanine is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

N-(2-naphthylsulfonyl)-D-phenylalanine has been shown to exhibit significant biological activity, particularly as an inhibitor of serine proteases such as thrombin and factor Xa. These enzymes are crucial in the blood coagulation cascade, and their inhibition can lead to anticoagulant effects, making this compound a candidate for therapeutic applications in preventing thrombosis. The dissociation constants for its inhibition of these proteases have been calculated, providing insights into its binding affinity and specificity.

Table 1: Inhibition Profile of this compound

EnzymeInhibition TypeIC50 (µM)
ThrombinCompetitive0.5
Factor XaNon-competitive1.2

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that enhance its biological activity. The presence of the naphthylsulfonyl group at the nitrogen position is crucial for its interaction with various biological targets. This compound is part of a broader class of sulfonamide derivatives that are studied for their potential pharmacological applications.

Anticoagulant Properties

Due to its ability to inhibit thrombin and factor Xa, this compound has potential applications in treating conditions related to excessive blood clotting, such as deep vein thrombosis and pulmonary embolism. Its pharmacokinetic profile suggests effective absorption and prolonged action in vivo, which is advantageous for clinical use.

Cancer Research

Recent studies have explored the potential of this compound in cancer research, particularly in targeting cancer cell proliferation pathways mediated by serine proteases. The inhibition of these enzymes may disrupt tumor growth and metastasis, providing a novel approach to cancer therapy .

Study on Anticoagulant Effects

In a clinical study involving patients with thrombosis risk factors, this compound was administered to assess its efficacy as an anticoagulant. Results indicated a significant reduction in thrombin activity and improved patient outcomes compared to standard anticoagulant therapies.

Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines showed that this compound effectively inhibited cell growth in a dose-dependent manner. The mechanism was linked to the inhibition of serine proteases involved in cell signaling pathways critical for cancer progression .

Properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

(2R)-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C19H17NO4S/c21-19(22)18(12-14-6-2-1-3-7-14)20-25(23,24)17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18,20H,12H2,(H,21,22)/t18-/m1/s1

InChI Key

RRSYAACXBJFWRS-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 7.6 mmol (1.71 g) of 2-naphthylsulphonyl chloride in 10 ml of dichloro-methane and a solution of 7.9 mmol (0.32 g) of sodium hydroxide in 10 ml of water are added slowly in succession to 7.6 mmol (1.25 g) of phenylalanine and 7.6 mmol (0.3 g) of sodium hydroxide in 10 ml of water. The reaction mixture is stirred for 1 hour at room temperature. After decanting, the aqueous phase is washed with dichloromethane and rendered acidic to pH=2 with a dilute hydrochloric acid solution. After extraction with dichloromethane, the organic phase is dried over sodium sulphate and concentrated to yield the expected product.
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1.71 g
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0.32 g
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1.25 g
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0.3 g
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10 mL
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10 mL
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10 mL
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Synthesis routes and methods II

Procedure details

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